3-Chloro-2-(cyclopentyloxy)pyridin-4-OL 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL
Brand Name: Vulcanchem
CAS No.: 1881321-75-0
VCID: VC7088398
InChI: InChI=1S/C10H12ClNO2/c11-9-8(13)5-6-12-10(9)14-7-3-1-2-4-7/h5-7H,1-4H2,(H,12,13)
SMILES: C1CCC(C1)OC2=C(C(=O)C=CN2)Cl
Molecular Formula: C10H12ClNO2
Molecular Weight: 213.66

3-Chloro-2-(cyclopentyloxy)pyridin-4-OL

CAS No.: 1881321-75-0

Cat. No.: VC7088398

Molecular Formula: C10H12ClNO2

Molecular Weight: 213.66

* For research use only. Not for human or veterinary use.

3-Chloro-2-(cyclopentyloxy)pyridin-4-OL - 1881321-75-0

Specification

CAS No. 1881321-75-0
Molecular Formula C10H12ClNO2
Molecular Weight 213.66
IUPAC Name 3-chloro-2-cyclopentyloxy-1H-pyridin-4-one
Standard InChI InChI=1S/C10H12ClNO2/c11-9-8(13)5-6-12-10(9)14-7-3-1-2-4-7/h5-7H,1-4H2,(H,12,13)
Standard InChI Key VFCXYJMQSFOKRA-UHFFFAOYSA-N
SMILES C1CCC(C1)OC2=C(C(=O)C=CN2)Cl

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Structure

The systematic name 3-chloro-2-(cyclopentyloxy)pyridin-4-ol reflects its substitution pattern on the pyridine ring:

  • A chlorine atom at position 3,

  • A cyclopentyloxy group (-O-cyclopentane) at position 2,

  • A hydroxyl group (-OH) at position 4 .

The pyridine ring’s aromaticity is perturbed by these substituents, influencing electronic distribution and reactivity. The cyclopentyloxy group introduces steric bulk, while the hydroxyl and chlorine atoms contribute to hydrogen bonding and polar interactions.

Spectroscopic and Computational Data

  • SMILES Notation: ClC1=C(OCC2CCCC2)C(=O)NC=C1

  • LogP: 2.85, indicating moderate lipophilicity suitable for membrane permeability in drug design .

  • Polar Surface Area: 42 Ų, suggesting moderate solubility in polar solvents .

  • Rotatable Bonds: 2, conferring limited conformational flexibility .

The compound’s hydrogen bond donor/acceptor counts (1 donor, 3 acceptors) further define its interaction potential in biological systems.

SupplierPurity (%)QuantityPrice ($)
Angene International95100 mg109
BLD Pharmatech95100 mg98
AA Blocks961 g444

Prices scale with quantity, reaching $1,347 for 5 g . This commercial availability underscores its relevance in high-throughput screening and drug discovery.

Physicochemical and Pharmacokinetic Properties

Key Physicochemical Metrics

PropertyValue
Molecular Weight214 Da
LogP2.85
Rotatable Bonds2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

The LogP value positions the compound within the optimal range (1–3) for oral bioavailability, per Lipinski’s Rule of Five . Its polar surface area aligns with compounds exhibiting moderate blood-brain barrier permeability.

Stability and Reactivity

  • Thermal Stability: Predicted high stability due to aromatic pyridine core and lack of labile functional groups.

  • Hydrolytic Sensitivity: The hydroxyl group may participate in hydrogen bonding or acid-base reactions under extreme pH conditions.

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